molecular formula C10H13BrO B11822853 Benzeneethanol, 2-bromo-|A,|A-dimethyl-

Benzeneethanol, 2-bromo-|A,|A-dimethyl-

Cat. No.: B11822853
M. Wt: 229.11 g/mol
InChI Key: SFZKQSYIMHPRKG-UHFFFAOYSA-N
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Description

Benzeneethanol, 2-bromo-α,α-dimethyl- (proposed structure: 2-bromo-α,α-dimethylphenethyl alcohol) is a brominated derivative of α,α-dimethylphenethyl alcohol (CAS 100-86-7) . The parent compound, α,α-dimethylphenethyl alcohol, has the molecular formula C₁₀H₁₄O and features a benzene ring attached to an ethanol moiety with two methyl groups on the α-carbon (adjacent to the hydroxyl group). The brominated variant introduces a bromine atom at the 2-position of the benzene ring, altering its electronic and steric properties.

Properties

IUPAC Name

1-bromo-2-methyl-1-phenylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZKQSYIMHPRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key properties of benzeneethanol derivatives and related aromatic alcohols:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
Benzeneethanol, α,α-dimethyl- C₁₀H₁₄O 150.22 100-86-7 Benzene + α,α-dimethyl ethanol chain
Benzenemethanol, α,α-dimethyl- C₉H₁₂O 136.19 617-94-7 Benzene + α,α-dimethyl methanol chain
Benzeneethanol, 4-bromo- C₈H₉BrO 201.06 4654-39-1 Benzene + ethanol chain + Br at 4-position
Target: 2-Bromo-α,α-dimethyl- C₁₀H₁₃BrO 229.12 (estimated) Not available Benzene + α,α-dimethyl ethanol + Br at 2-position

Key Observations :

  • Bromine Substitution: The addition of bromine increases molecular weight by ~79.9 g/mol compared to the non-brominated α,α-dimethyl analog.
  • Chain Length and Substitution: The ethanol chain in α,α-dimethylphenethyl alcohol (C₁₀H₁₄O) provides greater hydrophobicity compared to the methanol chain in benzenemethanol (C₉H₁₂O) .
  • Positional Isomerism : The bromine’s position (2- vs. 4-) affects electronic distribution. Para-substituted bromine (4-position) in C₈H₉BrO allows for symmetrical resonance, whereas ortho-substitution (2-position) introduces steric hindrance near the hydroxyl group .

Physical and Chemical Properties

Boiling Points and Solubility
  • The dimethyl groups likely reduce water solubility compared to linear-chain analogs.
  • 4-Bromophenethyl Alcohol (CAS 4654-39-1): Bromine increases molecular weight and boiling point (estimated >250°C) compared to non-brominated derivatives. Solubility in water is likely lower due to increased hydrophobicity .
Reactivity and Stability
  • Bromine at the 2-position may enhance electrophilic substitution reactivity on the benzene ring. The dimethyl groups on the ethanol chain could sterically hinder nucleophilic attacks on the hydroxyl group .
  • Compared to benzenemethanol derivatives, the ethanol chain in α,α-dimethylphenethyl alcohol allows for greater conformational flexibility, influencing interactions in biological or catalytic systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-α,α-dimethyl benzeneethanol, and how can reaction efficiency be optimized?

  • Methodology : Bromination of α,α-dimethyl benzeneethanol (CAS 100-86-7) using HBr or N-bromosuccinimide (NBS) under radical or electrophilic conditions is a plausible route. Steric hindrance from the α,α-dimethyl group may necessitate elevated temperatures or catalysts like Lewis acids (e.g., FeBr₃). Purification via column chromatography or fractional distillation is recommended to isolate the brominated product from unreacted starting materials or diastereomers .
  • Data Analysis : Monitor reaction progress via TLC or GC-MS. Compare retention times with known α,α-dimethyl benzeneethanol derivatives (e.g., formate esters in ) to confirm functional group transformation .

Q. How can the presence of bromine in 2-bromo-α,α-dimethyl benzeneethanol be confirmed spectroscopically?

  • Mass Spectrometry (MS) : Bromine’s isotopic signature (1:1 ratio for M⁺ and M+2 peaks) in the mass spectrum is diagnostic. For example, α,α-dimethyl benzeneethanol (C₁₀H₁₄O, MW 150) would show an M+2 peak at 152 for the brominated derivative (C₁₀H₁₃BrO, MW 228) .
  • NMR : The absence of a hydroxyl proton (due to bromine substitution) in ¹H NMR and a carbon signal near 30–40 ppm (C-Br) in ¹³C NMR confirms bromination .

Q. What purification strategies are effective for isolating 2-bromo-α,α-dimethyl benzeneethanol from reaction mixtures?

  • Chromatography : Use silica gel chromatography with a gradient eluent (e.g., hexane/ethyl acetate) to separate brominated products from unreacted starting materials.
  • Crystallization : If the compound is crystalline, recrystallization in ethanol or dichloromethane may improve purity. Reference spectral libraries (e.g., EPA/NIH Mass Spectral Data Base) to verify purity .

Advanced Research Questions

Q. How does steric hindrance from α,α-dimethyl groups influence bromination regioselectivity and yield?

  • Mechanistic Insight : The bulky α,α-dimethyl group directs bromination to the β-position (if applicable) via steric effects. Computational modeling (DFT) can predict transition states and optimize reaction conditions. Compare with analogous reactions in (α,β-dimethyl derivatives) to assess steric vs. electronic effects .
  • Experimental Design : Conduct kinetic studies under varying temperatures and catalysts. Use GC-MS to quantify side products (e.g., elimination or rearrangement byproducts) .

Q. What computational methods predict the hydrolytic stability of 2-bromo-α,α-dimethyl benzeneethanol under acidic or basic conditions?

  • Modeling Approach : Use quantum mechanical calculations (e.g., Gaussian) to evaluate the energy barrier for hydrolysis. Compare with experimental data from structurally similar compounds (e.g., 2-bromoethanol in ) to validate predictions .
  • Data Validation : Perform pH-dependent stability assays monitored via HPLC or NMR. Cross-reference degradation products with hazard databases (e.g., Handbook of Reactive Chemical Hazards) to assess safety risks .

Q. How can competing reaction pathways (e.g., elimination vs. substitution) be minimized during bromination?

  • Optimization Strategy : Use polar aprotic solvents (e.g., DMF) to favor ionic mechanisms over radical pathways. Additives like NaHCO₃ can neutralize HBr byproducts, reducing elimination.
  • Case Study : Compare yields and selectivity with α,α-dimethyl benzyl alcohol derivatives ( ) to identify optimal conditions. Statistical tools (e.g., Design of Experiments) can refine temperature, solvent, and stoichiometry .

Data Contradictions & Resolution

Q. How to resolve discrepancies in spectral data for α,α-dimethyl benzeneethanol derivatives across databases?

  • Approach : Cross-validate MS and NMR data from NIST, EPA, and PubChem. For example, the EPA/NIH Mass Spectral Data Base ( ) reports MW 150 for α,α-dimethyl benzeneethanol, while PubChem ( ) provides structural analogs for comparison. Use high-resolution MS (HRMS) to confirm molecular formulas .

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